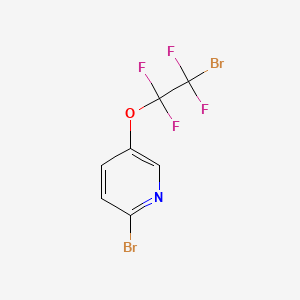
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Another approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in dimethyl sulfoxide (DMSO) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while cross-coupling reactions can produce various arylated products .
Applications De Recherche Scientifique
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets . The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the presence of both bromine and tetrafluoroethoxy groups, which impart distinct chemical and biological properties.
Activité Biologique
- Molecular Formula : C₇H₂Br₂F₄N
- Molecular Weight : 303.89 g/mol
- CAS Number : Not specifically listed in the available sources.
Antimicrobial Properties
Research indicates that compounds containing brominated pyridine derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that related pyridine compounds can inhibit the growth of various bacterial strains, suggesting that 2-Bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine may also possess similar activities. For instance, a derivative of 2-bromopyridine demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes involved in various metabolic processes. For example, some brominated pyridines have been shown to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative diseases . The potential for This compound to act as an enzyme inhibitor could be a promising avenue for future research.
Synthesis Methods
The synthesis of This compound typically involves multi-step organic reactions. A common method includes:
- Bromination : Starting with 5-pyridinol or its derivatives and introducing bromine under controlled conditions.
- Fluorination : The introduction of fluorinated groups can be achieved through nucleophilic substitution reactions using tetrafluoroethanol derivatives.
- Purification : The final product is purified using chromatography techniques to ensure high yield and purity.
Example Reaction Scheme
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Bromination | Br₂ | Room Temp |
| 2 | Nucleophilic Substitution | Tetrafluoroethanol derivative | Heat under reflux |
| 3 | Purification | Chromatography | Standard conditions |
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of a series of brominated pyridines against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, compounds structurally related to This compound were tested against various cancer cell lines. Results showed IC50 values in the micromolar range for several derivatives indicating promising activity .
Propriétés
Formule moléculaire |
C7H3Br2F4NO |
|---|---|
Poids moléculaire |
352.91 g/mol |
Nom IUPAC |
2-bromo-5-(2-bromo-1,1,2,2-tetrafluoroethoxy)pyridine |
InChI |
InChI=1S/C7H3Br2F4NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H |
Clé InChI |
FWPHJTZDQAMCGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC(C(F)(F)Br)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















